2-Chloromethylene-malonic acid diethyl ester

Übersicht

Beschreibung

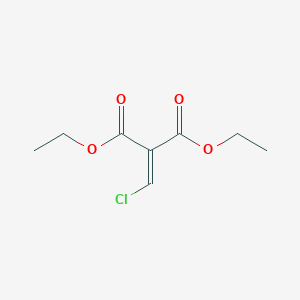

2-Chloromethylene-malonic acid diethyl ester is an organic compound with the molecular formula C8H11ClO4. It is a pale-yellow to yellow-brown liquid at room temperature. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloromethylene-malonic acid diethyl ester can be synthesized through the chlorination of methylene malonic acid diethyl ester. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination of the methylene group .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloromethylene-malonic acid diethyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Addition Reactions: The compound can participate in addition reactions with nucleophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.

Condensation Reactions: It can undergo condensation reactions with other compounds to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Catalysts such as bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid) are often used to facilitate the reactions.

Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while addition reactions with alcohols can produce ether derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Compounds

2-Chloromethylene-malonic acid diethyl ester serves as a versatile building block in the synthesis of various organic compounds. It is particularly significant in the development of pharmaceuticals and agrochemicals. The compound's unique structure allows it to participate in multiple chemical reactions, including nucleophilic substitutions and condensation reactions.

- Malonic Ester Synthesis : This compound is integral to the malonic ester synthesis process, where it can react to form substituted acetic acids through alkylation reactions. The carbanion formed from diethyl malonate can be further manipulated to create a variety of derivatives useful in medicinal chemistry .

- Claisen Condensation : The compound also undergoes Claisen condensation reactions, which are essential for synthesizing larger and more complex molecules. Its use in this reaction minimizes unwanted self-condensation, thus enhancing yield and selectivity .

Biological Research

Enzyme Mechanisms and Metabolic Pathways

In biological research, this compound has been utilized to study enzyme mechanisms and metabolic pathways. Its reactivity allows researchers to explore its interactions with various biological targets.

- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, such as those in the arachidonic acid pathway. This inhibition has implications for inflammation and pain signaling.

- Anticancer Effects : A peer-reviewed study highlighted the compound's potential anticancer properties. It demonstrated a dose-dependent inhibition of cell growth in human breast cancer cells, with significant apoptosis observed at higher concentrations.

- Anti-inflammatory Properties : Another investigation assessed its anti-inflammatory effects using a rat model. Results showed a marked reduction in inflammatory cytokines following treatment with the compound, indicating its potential therapeutic applications in managing inflammation.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is employed as an intermediate in the production of specialty chemicals. Its applications extend to various sectors:

- Polymerization Activators : The compound acts as an activator in EPM/EPDM copolymerization processes, enhancing the performance characteristics of polymers used in diverse applications .

- Flame Retardants : It is utilized as a flame retardant in polycarbonates, contributing to the safety and durability of materials used in construction and manufacturing .

- Photographic Developers : Historically, this compound has been used as a photographic developer, showcasing its versatility across different industrial applications .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Chloromethylene-malonic acid diethyl ester involves its reactivity with nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of new bonds and the synthesis of complex molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methylene malonic acid diethyl ester: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

2-Bromomethylene-malonic acid diethyl ester: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.

2-Iodomethylene-malonic acid diethyl ester: Contains an iodine atom, which can lead to different reactivity patterns compared to the chlorine-containing compound.

Uniqueness

2-Chloromethylene-malonic acid diethyl ester is unique due to its high reactivity and versatility in various chemical reactions. The presence of the chlorine atom makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of derivatives and complex molecules .

Biologische Aktivität

2-Chloromethylene-malonic acid diethyl ester (CAS No. 28783-51-9) is a compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 206.625 g/mol. The structure features a chloromethylene group attached to a malonic acid backbone, which is esterified with ethyl groups. This unique configuration contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit enzymes in the arachidonic acid pathway, which plays a crucial role in inflammation and pain signaling.

- Cellular Effects : Studies indicate that this compound can affect cell proliferation and apoptosis in various cell lines, suggesting its potential as an anticancer agent.

The compound's interactions at the molecular level include:

- Binding Affinity : It has demonstrated significant binding affinity to specific receptors and enzymes, influencing their activity and subsequent cellular responses.

- Metabolic Pathways : The compound is involved in multiple metabolic pathways, including those related to lipid metabolism and inflammatory responses.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticancer Activity : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.

- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains, although further research is needed to establish its efficacy.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Effects : A study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cells. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations .

- Anti-inflammatory Study : Another research project assessed the anti-inflammatory properties of the compound in a rat model of induced inflammation. The results demonstrated a marked reduction in inflammatory cytokines following treatment with this compound .

Eigenschaften

IUPAC Name |

diethyl 2-(chloromethylidene)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO4/c1-3-12-7(10)6(5-9)8(11)13-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHVDTPQGCSBCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CCl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447674 | |

| Record name | 2-Chloromethylene-malonic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28783-51-9 | |

| Record name | 2-Chloromethylene-malonic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.